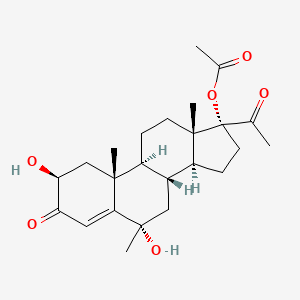
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate is a synthetic derivative of medroxyprogesterone acetate, a progestin used in various hormonal therapies. This compound is characterized by the presence of hydroxyl groups at the 2beta and 6beta positions, which may influence its biological activity and pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate typically involves the hydroxylation of medroxyprogesterone acetate. The reaction conditions often include the use of specific catalysts and reagents to achieve selective hydroxylation at the desired positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process may include multiple steps such as purification, crystallization, and quality control to meet regulatory standards .
化学反応の分析
Types of Reactions
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
科学的研究の応用
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for its potential therapeutic uses in hormonal therapies and cancer treatment.
Industry: Utilized in the production of pharmaceutical formulations and quality control
作用機序
The mechanism of action of 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate involves its interaction with progesterone receptors. It transforms a proliferative endometrium into a secretory endometrium, reducing the incidence of endometrial hyperplasia and the risk of adenocarcinoma. The compound’s hydroxyl groups may enhance its binding affinity and selectivity for progesterone receptors, influencing its biological activity .
類似化合物との比較
Similar Compounds
Medroxyprogesterone Acetate: A widely used progestin in hormonal therapies.
17α-Hydroxyprogesterone Caproate: A synthetic progestogen used in the prevention of preterm birth.
Progesterone: A natural sex steroid produced by the corpus luteum and placenta
Uniqueness
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate is unique due to the presence of hydroxyl groups at the 2beta and 6beta positions, which may enhance its pharmacokinetic properties and biological activity compared to other similar compounds .
特性
分子式 |
C24H34O6 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
[(2S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13(25)24(30-14(2)26)9-7-17-15-11-23(5,29)20-10-18(27)19(28)12-21(20,3)16(15)6-8-22(17,24)4/h10,15-17,19,28-29H,6-9,11-12H2,1-5H3/t15-,16+,17+,19+,21-,22+,23+,24+/m1/s1 |
InChIキー |
ORFMCUSRHZJDBM-FVSFZXNWSA-N |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@](C4=CC(=O)[C@H](C[C@]34C)O)(C)O)C)OC(=O)C |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C(CC34C)O)(C)O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


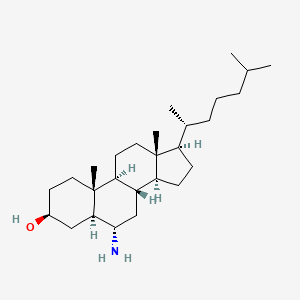
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
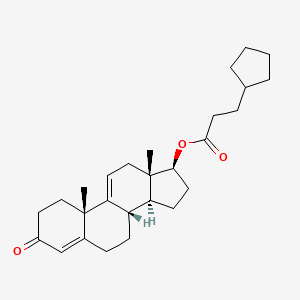
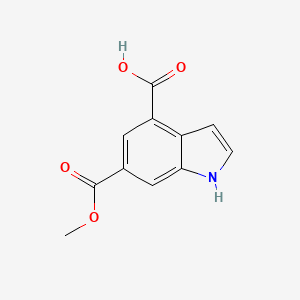
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)

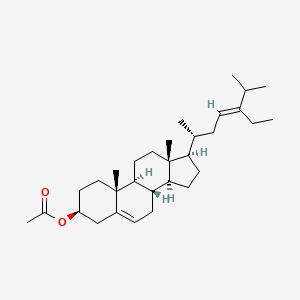
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
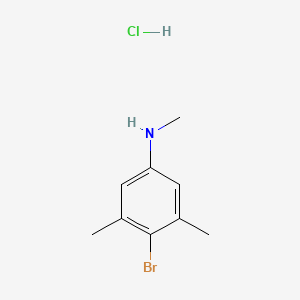
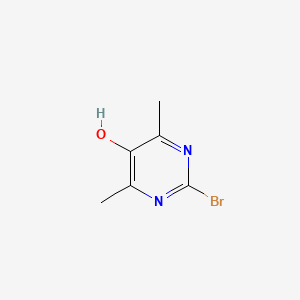
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)


